molecular formula C18H16N4O2S B2673488 2-[1-(2-methoxyphenoxy)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione CAS No. 443674-12-2

2-[1-(2-methoxyphenoxy)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Cat. No.: B2673488
CAS No.: 443674-12-2
M. Wt: 352.41
InChI Key: GOACANVLEFNGKN-UHFFFAOYSA-N
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Description

2-[1-(2-methoxyphenoxy)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a complex organic compound belonging to the quinazoline derivatives family. These compounds are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxyphenoxy)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate. This reaction proceeds via a Dimroth-like rearrangement, resulting in the formation of the desired triazoloquinazoline derivative . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, phase-transfer catalysis and microwave-assisted reactions are employed to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methoxyphenoxy)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding alcohol derivatives .

Scientific Research Applications

2-[1-(2-methoxyphenoxy)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyphenoxy)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds and exhibit high dipole moments, which facilitate its interaction with biomolecular targets. It has been shown to interact with adenosine and benzodiazepine receptors, contributing to its biological activities . The Dimroth rearrangement mechanism also plays a role in its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[1-(2-methoxyphenoxy)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione lies in its specific structural features, which confer distinct biological activities and reactivity. The presence of the methoxyphenoxyethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[1-(2-methoxyphenoxy)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-11(24-15-10-6-5-9-14(15)23-2)16-20-17-12-7-3-4-8-13(12)19-18(25)22(17)21-16/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVXZXCVWHGQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C3C=CC=CC3=NC(=S)N2N1)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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